Enantioselectivity in Simmons-Smith Cyclopropanation
In a systematic scan of chiral bis-sulfonamide promoter structures, the (R,R)-triflyl ligand demonstrated a critical structure-selectivity relationship when compared to analogous promoters derived from different diamines. The study explicitly concluded that the 'spatial relationship of the amine groups' exerted a far greater influence on enantioselectivity than the sulfonamide residue itself, thus defining the performance ceiling for the cyclohexanediamine scaffold [1]. Within this scaffold, the triflyl derivative's performance is implicitly benchmarked against other sulfonamide congeners, though the paper notes only a 'modest dependence on the sulfonamide residue' [1]. A separate study on a related diphenylethane scaffold with the same triflyl group reported an enantiomeric excess of up to 78% aa for benzaldehyde alkylation, providing a cross-study comparable benchmark for the sulfonamide's contribution [2].
| Evidence Dimension | Enantioselectivity dependence on chiral scaffold |
|---|---|
| Target Compound Data | Performance is largely determined by cyclohexanediamine backbone; sulfonamide residue effect is 'modest' [1]. |
| Comparator Or Baseline | Chiral bis-sulfonamides with varying diamine backbones and sulfonamide residues (Ms, Ts, etc.) [1]. Diphenylethane-bis(triflyl) scaffold achieving 78% ee [2]. |
| Quantified Difference | The diamine backbone is the primary determinant of enantioselectivity, not the sulfonamide residue [1]. |
| Conditions | Simmons-Smith cyclopropanation of cinnamyl alcohol with bis(iodomethyl)zinc [1]. Diethylzinc addition to benzaldehyde mediated by Ti(O-i-Pr)4 [2]. |
Why This Matters
This informs procurement that while the specific chirality of the cyclohexane backbone is essential for achieving high enantioselectivity, the triflyl variant offers a distinct reactivity profile due to its enhanced N-H acidity, which is crucial for catalyst speciation, even if direct enantiomeric excess comparisons within the same paper are limited.
- [1] Denmark, S. E.; Christenson, B. L.; O'Connor, S. P. Tetrahedron Letters, 1995, 36, 2219–2222. View Source
- [2] Cas no 121788-77-0, (N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(1,1,1-trifluoromethanesulfonamide)) product information, referencing catalytic performance data. View Source
